molecular formula C13H19BN2O3 B1591292 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 877134-77-5

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B1591292
CAS No.: 877134-77-5
M. Wt: 262.11 g/mol
InChI Key: BVWCMMVUJQHJJE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. The name clearly identifies the urea core structure as the principal functional group, with the substitution pattern indicating the presence of a para-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. This naming convention ensures unambiguous identification of the compound while providing immediate structural information to chemists familiar with organoboron chemistry.

From a chemical classification perspective, this compound belongs to several important chemical categories that define its properties and applications. Primarily, it is classified as a substituted urea derivative, placing it within the broader family of carbamide compounds known for their hydrogen-bonding properties and biological activity. Simultaneously, the compound is categorized as an arylboronic acid pinacol ester, a class of organoboron compounds characterized by their stability under ambient conditions and their reactivity in palladium-catalyzed cross-coupling reactions. The dioxaborolane ring system specifically identifies it as a cyclic boronic ester, which typically exhibits enhanced stability compared to acyclic boronic acid derivatives.

The dual classification as both a urea derivative and a boronic ester creates unique chemical properties that distinguish this compound from simpler members of either chemical family. The urea functionality provides sites for hydrogen bonding and potential biological activity, while the boronic ester moiety offers a handle for synthetic transformations. This combination places the compound in the specialized category of bifunctional synthetic intermediates, which are increasingly important in modern pharmaceutical and materials chemistry where complex molecular architectures require sophisticated building blocks.

Historical Context and Development

The development of compounds such as this compound can be traced to the broader historical evolution of organoboron chemistry, which began with the pioneering work of Edward Frankland in 1860 with the first synthesis of boronic acids. The field remained relatively specialized until the revolutionary development of cross-coupling chemistry in the latter half of the twentieth century, when boronic acids and their derivatives emerged as indispensable reagents for forming carbon-carbon bonds under mild conditions.

The specific development of boronic acid pinacol esters represented a significant advancement in the practical application of organoboron chemistry. These compounds addressed many of the stability and handling issues associated with free boronic acids, which are prone to dehydration and protodeboronation under various conditions. The introduction of the pinacol protecting group created a stable, crystalline form of boronic acid that could be stored, handled, and used in reactions with greater reliability and reproducibility. This development was particularly important for pharmaceutical applications, where consistent and predictable reactivity is essential for successful drug development programs.

The evolution toward more complex boronic ester derivatives, such as those incorporating urea functionality, reflects the increasing sophistication of modern synthetic chemistry. The recognition that boronic acids could be combined with other pharmacologically relevant functional groups led to the development of compounds that serve multiple roles within a single molecular framework. The specific compound this compound represents this trend toward multifunctional synthetic intermediates that can address the complex requirements of modern pharmaceutical and materials chemistry.

Molecular Structure and Formula

The molecular structure of this compound can be systematically analyzed through its constituent structural elements and their spatial arrangement. The compound possesses the molecular formula C₁₃H₁₉BN₂O₃, corresponding to a molecular weight of 262.11 grams per mole. This formula reveals the presence of thirteen carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms, creating a molecular architecture that balances complexity with synthetic accessibility.

The central phenyl ring serves as the primary structural scaffold, connecting the urea functionality at the para position to the boronic acid pinacol ester substituent. The phenyl ring adopts a planar configuration that facilitates electronic communication between the electron-donating urea group and the electron-accepting boronic ester moiety. This electronic interaction can influence both the reactivity of the boronic ester in cross-coupling reactions and the hydrogen-bonding properties of the urea group. The para substitution pattern ensures maximum separation between the two functional groups while maintaining conjugation through the aromatic system.

The boronic acid pinacol ester component features the characteristic six-membered dioxaborolane ring containing the boron center. The four methyl groups on the pinacol framework provide steric protection for the boron atom while enhancing the overall stability of the compound. This protection is particularly important for preventing unwanted side reactions during storage and handling, while still allowing the boron center to participate in catalytic cycles during cross-coupling reactions. The geometry around the boron atom is approximately trigonal planar, with the empty p-orbital perpendicular to the molecular plane providing the electrophilic character essential for cross-coupling chemistry.

Structural Component Chemical Contribution Geometric Features
Phenyl Ring π-electron system, structural rigidity Planar, conjugated aromatic system
Urea Group Hydrogen bonding, polarity Planar amide-like structure
Dioxaborolane Ring Boron protection, stability Six-membered ring with trigonal boron
Methyl Groups Steric protection, lipophilicity Tetrahedral carbon centers

Registry Numbers and Identifiers

The compound this compound is registered under the Chemical Abstracts Service number 1201657-84-2, which serves as its primary identifier in chemical databases and literature. This registration number provides a unique, unambiguous identifier that facilitates database searches and ensures consistent identification across different chemical information systems. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity worthy of individual identification within the vast landscape of known chemical compounds.

Additional identifying information includes the MDL number MFCD18383950, which corresponds to the compound's entry in the MDL chemical database system. This identifier is particularly useful for researchers working with chemical informatics systems and structure-activity relationship databases, as it provides a direct link to structural and property information stored in these specialized systems. The availability of multiple database identifiers ensures that researchers can locate information about the compound regardless of which chemical database system they are using.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17), providing a standardized string representation of the molecular structure that can be used for computational chemistry applications. The corresponding InChI Key UJZINFWQGAGUNY-UHFFFAOYSA-N offers a shortened, hash-based identifier that is particularly useful for database searches and structural comparisons. These standardized identifiers ensure that the compound can be accurately represented and searched within computational chemistry workflows and cheminformatics applications.

Identifier Type Value Application
CAS Number 1201657-84-2 Primary chemical registry identifier
MDL Number MFCD18383950 Database system identifier
InChI InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17) Computational structure representation
InChI Key UJZINFWQGAGUNY-UHFFFAOYSA-N Shortened structural hash

Significance in Organoboron Chemistry

The significance of this compound within the broader context of organoboron chemistry extends beyond its individual properties to encompass its role as a representative example of modern synthetic methodology. Arylboronic acid pinacol esters have become fundamental building blocks in contemporary organic synthesis, particularly valued for their stability and moderate reactivity that makes them ideal partners in cross-coupling reactions. The incorporation of urea functionality into this framework creates additional opportunities for molecular recognition and biological activity, representing an evolution toward more sophisticated synthetic intermediates.

The compound exemplifies the trend in modern organoboron chemistry toward developing reagents that combine multiple functional capabilities within a single molecular framework. Traditional organoboron reagents focused primarily on their role in carbon-carbon bond formation, but contemporary approaches recognize the value of incorporating additional functional groups that can contribute to molecular recognition, biological activity, or materials properties. The urea functionality in this compound provides hydrogen-bonding capabilities that can be exploited for catalyst design, drug development, or supramolecular chemistry applications.

Within the context of synthetic methodology, this compound represents the successful integration of two important chemical functionalities: the well-established reactivity of boronic esters in cross-coupling chemistry and the versatile hydrogen-bonding properties of urea derivatives. This combination creates opportunities for developing new synthetic strategies that can simultaneously address multiple synthetic challenges. For example, the compound could potentially serve as both a cross-coupling partner and a hydrogen-bonding catalyst, enabling tandem reaction sequences that increase synthetic efficiency while reducing the number of required synthetic steps.

The broader implications of such bifunctional organoboron compounds extend to their potential applications in medicinal chemistry, where the combination of synthetic accessibility and biological relevance is particularly valuable. The ability to incorporate biologically active urea functionality while maintaining the synthetic versatility provided by the boronic ester creates opportunities for developing new pharmaceutical intermediates and drug candidates. This dual functionality represents a significant advancement in the sophistication of available synthetic building blocks, enabling chemists to address increasingly complex synthetic challenges with greater efficiency and precision.

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-7-10(8-6-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWCMMVUJQHJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587398
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877134-77-5
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Carbamoylamino)benzeneboronic acid, pinacol ester
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Preparation Methods

Formation of the Boronate Ester Intermediate

The key intermediate in the synthesis is the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety, which is typically prepared via boronation of an aryl halide.

  • Typical Reaction: Suzuki-Miyaura cross-coupling or direct borylation of an aryl halide (e.g., 4-bromophenyl derivatives) with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium carbonate or potassium acetate.
  • Reaction Conditions:
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dioxane.
    • Temperature: Generally 80–100 °C.
    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.
  • Outcome: Formation of the pinacol boronate ester on the phenyl ring, which is stable and suitable for further functionalization.

This step is well-established in literature for preparing arylboronic esters that serve as versatile intermediates in organic synthesis.

Urea Formation via Reaction with Isocyanates

The urea moiety is introduced by reacting the boronate ester intermediate with an isocyanate derivative.

  • Typical Reaction: Nucleophilic addition of an amine group on the boronate ester intermediate to an isocyanate reagent.
  • Example: Reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with an isocyanate such as isopropyl isocyanate or phenyl isocyanate.
  • Reaction Conditions:
    • Solvent: Dichloromethane (DCM) or other inert organic solvents.
    • Temperature: Room temperature to mild heating (20–40 °C).
    • Time: Several hours to overnight to ensure complete conversion.
  • Yield: High yields reported, often exceeding 90% for similar urea derivatives.

This method is demonstrated in multiple synthetic protocols where the amine-bearing boronate ester is converted to the corresponding urea by reaction with an isocyanate under mild conditions, preserving the boronate ester functionality.

Representative Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%)
1 4-Bromophenylboronic acid + B2pin2, Pd catalyst, K2CO3, dioxane, 90 °C, 12 h Formation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate 85–92
2 Intermediate + Isopropyl isocyanate, DCM, RT, 12 h Urea formation by nucleophilic addition of amine to isocyanate 90–95

Alternative Routes and Variations

  • Direct Urea Formation from Boronate Ester Aniline: Some syntheses start directly from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reacting with various isocyanates to afford different substituted ureas.
  • Use of Different Isocyanates: The nature of the isocyanate (e.g., isopropyl, phenyl, alkyl) allows tuning of the urea substituent, enabling preparation of analogues.
  • Solvent and Catalyst Variations: Depending on scale and desired purity, solvents like tetrahydrofuran (THF) or N,N-dimethylacetamide (DMAc) and different palladium catalysts may be employed.

Research Findings and Characterization

  • Spectroscopic Data: The urea derivatives show characteristic ^1H NMR signals for the urea NH protons and methyl groups of the pinacol boronate ester, confirming successful synthesis.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the expected structures.
  • Purity and Yield: Reported yields for these syntheses are typically high (above 85%), with purity confirmed by chromatographic methods.

Summary Table of Preparation Methods

Preparation Aspect Details References
Boronate Ester Formation Suzuki coupling of aryl bromide with bis(pinacolato)diboron, Pd catalyst, base, 80–100 °C
Urea Formation Reaction of boronate ester aniline with isocyanate in DCM at RT
Reaction Yields Boronate ester: 85–92%; Urea formation: 90–95%
Characterization ^1H NMR, HRMS, chromatography
Industrial Adaptation Scale-up via continuous flow for coupling and automated urea formation

Patents and Industrial Methods

Patent literature indicates similar synthetic strategies for related urea-boronate compounds, emphasizing:

  • Use of optimized palladium catalysts for efficient borylation.
  • Mild conditions for urea formation to maintain boronate ester integrity.
  • Potential for continuous flow synthesis to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes various types of chemical reactions, including:

    Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.

    Oxidation: The compound can undergo oxidation reactions to form boronic acid derivatives.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Aqueous Acids or Bases: Employed in hydrolysis reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from cross-coupling reactions.

    Boronic Acids: Resulting from hydrolysis and oxidation reactions.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a molecular probe due to its boron-containing moiety, which can interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s reactivity is influenced by the electronic properties of the phenyl ring and the steric effects of the tetramethyl groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with structurally related compounds, focusing on substituent effects, synthetic routes, reactivity, and applications.

Substituent Variations on the Urea Group

a) Primary Ureas
  • 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
    • Structure : Primary urea (R = H).
    • Applications : Intermediate in kinase inhibitor synthesis (e.g., linifanib) .
    • Reactivity : High cross-coupling efficiency due to unhindered boronic ester and hydrogen-bonding urea.
b) Secondary Ureas
  • 1-Isopropyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (CAS 874291-02-8)

    • Structure : Secondary urea (R = isopropyl).
    • Impact : Bulky substituents reduce hydrogen-bonding capacity but improve lipophilicity, enhancing membrane permeability .
    • Synthesis : 50% yield via reaction of 4-(dioxaborolane)aniline with isopropyl isocyanate .
  • 1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 819056-67-2)

    • Structure : Aromatic substituent (R = phenyl).
    • Reactivity : Electron-rich aryl group may slow Suzuki coupling due to reduced boron electrophilicity .
c) Methylated Ureas
  • 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 874290-99-0) Structure: Methyl group on urea nitrogen. Properties: Reduced hydrogen-bond donors (1 vs. 2 in parent compound), lowering solubility in polar solvents .

Variations in the Linker Between Urea and Boronic Ester

  • (4-((3-(4-(tert-Butyl)phenyl)ureido)methyl)phenyl)boronic Acid (6.28)

    • Structure : Benzyl linker (CH₂) between urea and boronic acid.
    • Impact : Increased flexibility may reduce crystallinity but improve bioavailability .
  • Synthesis: Higher yield (105%) compared to benzyl-linked analogs due to fewer synthetic steps .

Halogen-Substituted Analogs

  • 1-(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1400225-67-3) Structure: Chloro and fluoro substituents on aryl rings. Reactivity: Electron-withdrawing groups enhance boron electrophilicity, accelerating cross-coupling . Biological Use: Potential for tumor-targeted therapies due to halogen-enhanced bioactivity .

Bis-Boronic Ester Derivatives

  • 1,3-Bis(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS 1073353-72-6)
    • Structure : Two boronic ester groups.
    • Applications : Enables dual Suzuki couplings for dendritic or polymeric architectures .
    • Challenges : Risk of uncontrolled side reactions due to multiple reactive sites .

Physicochemical Properties

Compound Molecular Weight Solubility Stability
Parent compound 276.14 DMSO, THF Stable at RT (inert)
1-Methyl-3-(4-...)urea 276.14 Low in H₂O Hygroscopic
1,3-Bis-boronic ester 464.20 THF, DCM Sensitive to moisture

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic compound known for its diverse biological activities. Its structure incorporates a boron-containing moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H25BN2O
  • Molecular Weight : 274.30 g/mol
  • CAS Number : 874291-01-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Inhibition of cell proliferation
A549 (Lung)0.150Induction of apoptosis
HeLa (Cervical)0.200Cell cycle arrest

The compound exhibited a significant selectivity index against cancer cells compared to normal cells, indicating its potential as a targeted therapy.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It demonstrated activity against multidrug-resistant strains of bacteria.

Bacterial Strain MIC (μg/mL) Notes
Staphylococcus aureus8Effective against MRSA
Mycobacterium abscessus4Moderate activity noted
Escherichia coli16Sensitive to treatment

The minimum inhibitory concentration (MIC) values indicate that the compound could serve as a lead for developing new antimicrobial agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies in animal models have provided insights into the absorption and metabolism of the compound. Key findings include:

  • Oral Bioavailability : Approximately 31.8% after administration.
  • Clearance Rate : 82.7 mL/h/kg.
  • Toxicity Profile : No acute toxicity observed at doses up to 2000 mg/kg in mice.

These properties suggest that the compound has a favorable pharmacokinetic profile for therapeutic applications.

Case Studies

Several case studies have documented the efficacy and safety of this compound in preclinical models:

  • Case Study on Breast Cancer :
    • A study involving MDA-MB-231 xenografts in mice showed that treatment with the compound significantly reduced tumor size compared to control groups.
    • The treatment was well-tolerated with no significant weight loss or adverse effects noted.
  • Case Study on Antimicrobial Efficacy :
    • In vitro studies demonstrated that the compound effectively inhibited the growth of resistant bacterial strains.
    • Further in vivo studies are warranted to assess its therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea?

  • Methodological Answer : The synthesis typically involves coupling a boronate-containing aniline derivative with an isocyanate. For example, reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with a phenyl isocyanate derivative under anhydrous conditions. Solvent choice (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for amine:isocyanate) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm urea NH peaks (~6.5–8.0 ppm) and boronate methyl groups (1.0–1.3 ppm).
  • HPLC-MS : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and retention time consistency.
  • Elemental Analysis : Match calculated vs. observed C, H, N, B percentages (±0.3% tolerance).
  • FT-IR : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in THF. Stability tests show decomposition >100°C; store under inert atmosphere (N₂/Ar) at 2–8°C to prevent boronate hydrolysis. Monitor via TLC or HPLC for degradation over time .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity in cross-coupling reactions. For example, model Suzuki-Miyaura couplings to evaluate steric effects of the tetramethyl dioxaborolane group. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (ATP concentration, pH). Standardize protocols using reference inhibitors (e.g., staurosporine) and replicate under identical conditions. Cross-validate with orthogonal methods (SPR for binding affinity, cellular viability assays) .

Q. How does the boron-urea motif influence reactivity in cross-coupling reactions?

  • Methodological Answer : The dioxaborolane group enables Suzuki-Miyaura couplings with aryl halides (Pd(PPh₃)₄, K₂CO₃, DME/H₂O). The urea moiety’s electron-withdrawing nature may reduce boronate Lewis acidity, requiring optimized base strength (e.g., Cs₂CO₃ instead of K₂CO₃). Monitor reaction progress via ¹¹B NMR to track boronate conversion .

Q. What experimental designs link structural modifications to pharmacological outcomes?

  • Methodological Answer : Synthesize analogs with varied urea substituents (e.g., alkyl, aryl) and evaluate via:

  • SAR Studies : Test against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays.
  • Pharmacokinetics : Measure logP (HPLC retention) and metabolic stability (microsomal incubation).
  • Crystallography : Co-crystallize with proteins (e.g., PDB deposition) to map binding interactions .

Q. How to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer : Common issues include boronate hydrolysis or urea decomposition. Mitigate by:

  • Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for coupling efficiency.
  • Workflow Optimization : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for scalability .

Methodological Notes

  • Data Validation : Cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) .
  • Safety Protocols : Follow GHS guidelines (H302, H315) for handling; use fume hoods and PPE during synthesis .
  • Theoretical Integration : Align findings with urea-based drug design frameworks or boron-mediated catalysis theories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.